Methoxycarbonylmethyl chloroformate
Description
Methoxycarbonylmethyl chloroformate (CAS 916325-80-9), also known as methyl oxalyl chloride or methyl chloro(oxo)acetate, is a reactive acylating agent with the molecular formula C₃H₃ClO₃ and a molecular weight of 122.50 g/mol . It is structurally characterized by a chloroformate group (-OCOCl) attached to a methoxycarbonylmethyl moiety (-CH₂COOCH₃). This compound is primarily used in organic synthesis to introduce methoxycarbonylmethyl groups into target molecules, enabling the formation of esters, carbamates, and amides under mild conditions . Its reactivity and applications are influenced by the electron-withdrawing methoxycarbonyl group, which enhances its electrophilicity compared to simpler alkyl chloroformates.
Properties
CAS No. |
96204-72-7 |
|---|---|
Molecular Formula |
C4H5ClO4 |
Molecular Weight |
152.53 g/mol |
IUPAC Name |
methyl 2-carbonochloridoyloxyacetate |
InChI |
InChI=1S/C4H5ClO4/c1-8-3(6)2-9-4(5)7/h2H2,1H3 |
InChI Key |
RGCVUGJDFHZPKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Chloroformates
Molecular Structure and Physical Properties
The table below compares Methoxycarbonylmethyl chloroformate with structurally related chloroformates:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Methoxycarbonylmethyl | C₃H₃ClO₃ | 122.50 | Chloroformate + methoxycarbonyl group |
| Methyl chloroformate | C₂H₃ClO₂ | 94.49 | Simple methyl ester of chloroformic acid |
| Ethyl chloroformate | C₃H₅ClO₂ | 108.52 | Ethyl ester with longer alkyl chain |
| Dichloromethyl chloroformate | C₂HCl₃O₂ | 163.39 | Two chlorine atoms on methyl group |
| 2-Phenoxyethyl chloroformate | C₉H₉ClO₃ | 200.62 | Phenoxyethyl group for aromatic interactions |
Key Observations :
- This compound has a higher molecular weight than methyl and ethyl chloroformates due to the additional oxygen and carbonyl group .
- Dichloromethyl chloroformate exhibits increased electrophilicity from electron-withdrawing chlorine atoms, whereas Methoxycarbonylmethyl derives reactivity from its carbonyl group .
Acylating Efficiency
- This compound reacts with nucleophiles (e.g., amines, alcohols) to form carbamates or esters. Its methoxycarbonyl group stabilizes transition states, enabling reactions under milder conditions compared to methyl chloroformate .
- Methyl chloroformate (MeOCOCl) is widely used for carboxymethylation but requires careful pH control to avoid hydrolysis .
- Ethyl chloroformate (EtOCOCl) offers slower reaction kinetics than methyl derivatives, making it preferable for stepwise syntheses .
Derivatization Performance
- In automated derivatization for metabolomics, methyl and ethyl chloroformates are favored for rapid reactions (1–2 minutes), whereas bulkier derivatives like menthyl chloroformate show lower efficiency . Methoxycarbonylmethyl’s polar group may improve solubility in aqueous media, though this remains underexplored.
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